

Vegfr-2-IN-42 ROC AUC values docking-based screening

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Compound Focus: Vegfr-2-IN-42

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Benchmark ROC AUC Values from VEGFR-2 Studies

The following table summarizes the performance of various computational models as reported in recent scientific publications.

Study Context / Model Description	Reported ROC AUC	Key Experimental Details
Molecular Docking Validation [1]	0.710	Docking protocol validation for VEGFR-2 (PDB: 4ASD); binding affinity threshold: -7.90 kcal/mol.
Pharmacophore Model Validation [2]	0.81	Structure-based pharmacophore model (from PDB: 4AG8) tested with a set of known active and inactive compounds.

Detailed Experimental Protocols

For the studies cited above, here are the detailed methodologies that were employed.

- For the Docking Protocol (AUC = 0.710) [1]:

- **Protein Structure:** The crystal structure of VEGFR-2 with PDB code **4ASD** was used. This structure is recommended for docking-based virtual screening of Type II inhibitors [3].
- **Docking & Validation:** Molecular docking was performed using a defined protocol. The ROC curve was generated by calculating the true positive rate (sensitivity) and false positive rate (1-specificity) across different scoring thresholds, which allowed the assessment of the docking method's ability to distinguish known binders from non-binders [1].
- **For the Pharmacophore Model (AUC = 0.81) [2]:**
 - **Model Generation:** A structure-based pharmacophore model was built from the VEGFR-2 crystal structure (PDB: **4AG8**) complexed with the inhibitor axitinib.
 - **Model Features:** The selected model contained two hydrogen bond donors, two hydrophobic features, and one hydrogen bond acceptor, mapping key interactions with residues Glu885, Glu917, Cys919, and Asp1046.
 - **Validation Method:** The model was validated using a **decoyset method** (Güner-Henry method) and an **ROC analysis**. The ROC curve was plotted by screening a database of known active and inactive compounds, evaluating the model's ability to prioritize active compounds [2].

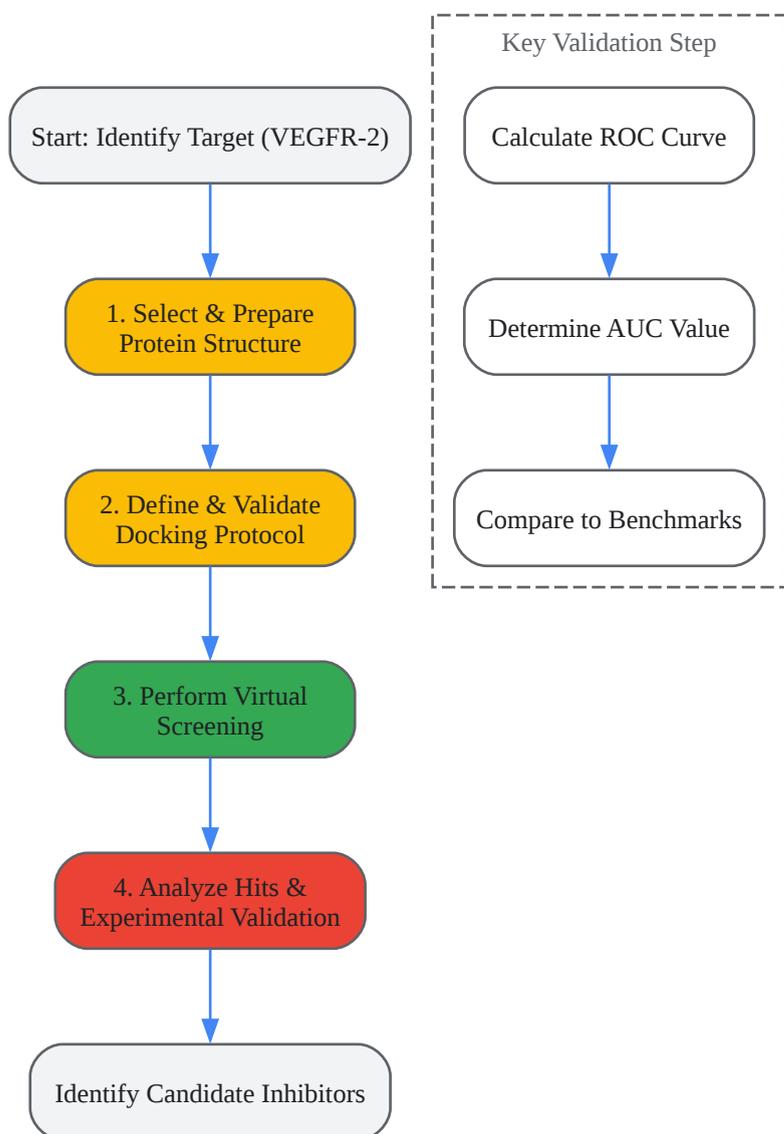
How to Interpret ROC AUC Values

The Area Under the Curve (AUC) is a key metric for evaluating the performance of a classifier. The following table provides a standard interpretation guide for AUC values in a diagnostic or screening context [4] [5]:

AUC Value Range	Interpretation
0.9 - 1.0	Excellent discrimination
0.8 - 0.9	Good/Considerable discrimination
0.7 - 0.8	Fair discrimination
0.6 - 0.7	Poor discrimination
0.5 - 0.6	Fail (no better than chance)

Workflow for Docking-Based Screening

The diagram below illustrates a general workflow for a docking-based virtual screening campaign, integrating the steps of validation and evaluation as discussed in the cited studies [1] [2] [3].



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How to Locate Specific Compound Data

Since data for "**Vegfr-2-IN-42**" was not located, you may find the following strategies helpful:

- **Search Specialized Databases:** Probe chemical and pharmacological databases like **PubChem**, **ChEMBL**, or **BindingDB** using the compound's specific name or structure. These platforms often house bioactivity data from high-throughput screenings.
- **Conduct a Literature Review:** Perform a targeted search on **Google Scholar** or **PubMed** using the exact compound name as the primary keyword. You can also try searching by the name of the research group that may have synthesized it.

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References

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3. Selecting protein structure/s for docking-based virtual screening: a case... [ijpsr.com]
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